Welcome to the BenchChem Online Store!
molecular formula C8H11BrN2O2S B153047 N-Boc-2-Amino-5-bromothiazole CAS No. 405939-39-1

N-Boc-2-Amino-5-bromothiazole

Cat. No. B153047
M. Wt: 279.16 g/mol
InChI Key: OIBKBVFFZYCBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340506B2

Procedure details

(5-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester (0.200 g, 0.71 mmol), tetrakis(triphenylphospine)palladium (0.042 g, 0.036 mmol), lithium chloride (0.91 g, 2.14 mmol), and tributyl (vinyl)stannate (0.68 g, 2.14 mmol) were taken in 8 mL of THF and 8 mL of DMF and reflux for 2 hrs. After completion of reaction THF was removed under reduced pressure on ratavapour and the residue was partioned between ethyl acetate (20 mL) and water (20 mL). The layers were separated. Aq. Layer was extracted with ethyl acetate (2×20 mL). The combined organic layer was washed with brine and dried over anhydrous sodium sulfate filtered and concentrated under reduced pressure to get the crude product which was purified by preparative TLC to get the pure product (5-Vinyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.137 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphospine)palladium
Quantity
0.042 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
[Compound]
Name
tributyl (vinyl)stannate
Quantity
0.68 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[S:9][C:10](Br)=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2].[Cl-].[Li+].CN(C=O)C.[CH2:22]1COC[CH2:23]1>>[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[S:9][C:10]([CH:22]=[CH2:23])=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)Br)=O
Step Two
Name
tetrakis(triphenylphospine)palladium
Quantity
0.042 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.91 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
tributyl (vinyl)stannate
Quantity
0.68 g
Type
reactant
Smiles
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure on ratavapour
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
Aq. Layer was extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.137 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.